[(2S)-3-amino-2-methylpropyl]diethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Studies on 2s 3 Amino 2 Methylpropyl Diethylamine
Conformational Analysis and Stereoisomeric Properties
The three-dimensional structure of [(2S)-3-amino-2-methylpropyl]diethylamine is complex, defined by its multiple rotatable bonds and a single stereocenter.
Conformational Analysis: The molecule's flexibility arises from rotations around several key single bonds: the C1-C2, C2-C3, C-N (diethylamino), and N-C (ethyl) bonds. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods like Density Functional Theory (DFT), aims to identify the lowest energy arrangements (conformers) of the molecule. nih.govresearchgate.net The relative energies of these conformers are dictated by a balance of steric and electronic interactions.
For the propyl backbone, staggered conformations are generally favored over eclipsed ones to minimize torsional strain. The presence of the bulky diethylamino group and the methyl group at the C2 position introduces significant steric hindrance, which strongly influences the rotational energy landscape. lumenlearning.comucl.ac.uk It is anticipated that the most stable conformers will arrange these bulky groups in an anti or gauche orientation that minimizes steric repulsion. lumenlearning.com
Illustrative Rotational Isomers of the Propyl Backbone:
| Dihedral Angle (N-C1-C2-C3) | Conformation | Expected Relative Stability | Key Interactions |
|---|---|---|---|
| ~180° | Anti | High | Minimizes steric clash between the diethylamino and methyl/amino groups. |
| ~60° | Gauche | Moderate | Some steric interaction between the diethylamino and methyl/amino groups. |
This table is illustrative, based on general principles of conformational analysis. Actual energy differences would require specific calculations.
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are essential for understanding the distribution of electrons and the nature of chemical bonds within a molecule. Methods such as DFT with appropriate basis sets (e.g., B3LYP/6-31G*) are commonly used to optimize molecular geometry and calculate electronic properties. acs.orgnih.gov
The electronic structure of this compound is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons. These lone pairs make the amino groups the primary centers of nucleophilicity and basicity. The calculated molecular electrostatic potential (MEP) map would show regions of high negative potential (red) localized on these nitrogen atoms.
The bonding is dominated by sp³-hybridized carbon and nitrogen atoms, resulting in a trigonal pyramidal geometry around the nitrogens and a tetrahedral geometry around the carbons. libretexts.org The electron-donating inductive effect (+I) of the alkyl groups (methyl, ethyls, and propyl backbone) increases the electron density on both nitrogen atoms, enhancing their basicity compared to ammonia.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govsmu.edu For this compound, several reaction types could be investigated.
Protonation: The molecule has two basic sites: the primary amino group and the tertiary diethylamino group. Computational studies can predict the proton affinity of each site to determine which is more basic. The tertiary amine is generally expected to be more basic in the gas phase due to the cumulative inductive effect of its three alkyl substituents. However, in aqueous solution, solvation effects can alter this order.
Nucleophilic Substitution: The amine groups can act as nucleophiles. A computational study of an Sₙ2 reaction, for example with methyl iodide, would involve locating the transition state structure and calculating the activation barrier. Such studies can reveal how steric hindrance from the bulky substituents affects the reaction rate. nih.govresearchgate.net Computational models for similar amine reactions have been successfully developed to understand reaction kinetics and mechanisms. researchgate.netresearchgate.net
Illustrative Calculated Parameters for a Hypothetical Reaction Pathway:
| Reaction Parameter | Description | Typical Computational Method |
|---|---|---|
| ΔG | Gibbs Free Energy of Reaction | DFT, CCSD(T) |
| Eₐ | Activation Energy | DFT, CCSD(T) |
| Transition State Geometry | Highest energy point on the reaction coordinate | QST2/QST3, Berny Optimization |
This table represents typical parameters obtained from computational reaction studies.
Non-Biological Structure-Reactivity and Structure-Property Relationships
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies correlate molecular structure with chemical properties and reactivity. nih.govmdpi.com For this compound, these relationships are governed by the interplay of its structural features.
The methyl group at the C2 position constitutes a branch in the propyl chain. Branching in alkyl chains is known to have several effects:
Steric Bulk: It increases the steric bulk of the molecule, influencing its shape and ability to pack efficiently in a condensed phase. ucl.ac.uk
Conformational Restriction: The branch restricts the number of low-energy conformations available to the molecule compared to a linear analogue.
Reactivity Modulation: The branch can sterically hinder adjacent functional groups, potentially reducing their reactivity.
The reactivity of the two amino groups is modulated by a combination of steric and electronic effects.
Steric Effects:
Diethylamine (B46881) Group: The two ethyl groups on the tertiary amine create significant steric hindrance, shielding the nitrogen's lone pair. wikipedia.org This can decrease its effectiveness as a nucleophile, particularly towards bulky electrophiles. numberanalytics.com
Methyl Group: The C2-methyl group provides additional steric bulk near both the C1-diethylamino group and the C3-amino group, potentially hindering the approach of reactants to either site.
Electronic Effects:
Inductive Effect: All alkyl groups (methyl, ethyls, propyl) are electron-donating. This +I effect pushes electron density onto the nitrogen atoms, increasing their Lewis basicity and nucleophilicity. uiuc.edu
Summary of Steric and Electronic Influences:
| Group | Effect Type | Impact on Reactivity |
|---|---|---|
| Diethylamine | Steric | Decreases nucleophilicity due to bulk. |
| Diethylamine | Electronic (+I) | Increases basicity and nucleophilicity. |
| 2-Methyl | Steric | Hinders approach to both amino groups. |
Computational studies can provide principles for the rational design of new molecules with tailored properties. oup.com By systematically modifying the structure of this compound in silico, one could predict how changes would affect its properties. For instance:
Modulating Basicity: Replacing the ethyl groups with larger alkyl groups would increase steric hindrance, potentially decreasing the amine's effective basicity in solution. Conversely, incorporating electron-withdrawing groups could decrease intrinsic basicity.
Enhancing Stereoselectivity: The fixed (S)-chirality can be used as a handle in molecular design for asymmetric synthesis or chiral recognition. acs.orgresearchgate.net Computational docking or reaction modeling could predict how this chiral scaffold interacts with other chiral molecules, guiding the design of stereoselective catalysts or resolving agents.
Tuning Reactivity: Computational modeling of reaction pathways for different structural analogues would allow for the fine-tuning of reactivity. By altering steric bulk and electronic properties, one could design a derivative with optimal nucleophilicity for a specific application.
These computational approaches accelerate the design-test-refine cycle, enabling a more targeted approach to the development of functional molecules. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules over time. These simulations can provide detailed insights into how a solvent influences the shape (conformation) of a molecule and how the molecule itself moves and changes.
For a molecule like this compound, MD simulations would typically involve placing the molecule in a simulated box of solvent molecules, such as water. By calculating the forces between all the atoms and solving the equations of motion, the simulation tracks the positions and velocities of every atom in the system. This allows researchers to observe how the molecule interacts with the surrounding solvent and how its own structure adapts.
Key areas of investigation in such a simulation would include:
Conformational Dynamics: Identifying the most stable conformations of the molecule in solution and the energy barriers between different shapes. This would reveal which structures are most likely to be present at a given temperature.
While the principles of MD simulations are well-established, the absence of specific studies on this compound means that no concrete data on its behavior in different solvents or its specific conformational preferences can be provided at this time. Such research would be a valuable contribution to the understanding of this compound's chemical properties.
Advanced Analytical Techniques for Characterization and Purity Assessment of Chiral Diethylamine Derivatives
High-Resolution Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques provide invaluable information regarding the three-dimensional structure of molecules. For chiral compounds, specific high-resolution methods are essential for unambiguously assigning stereochemistry and quantifying isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. While enantiomers are indistinguishable in an achiral solvent as they produce identical NMR spectra, their conversion into diastereomers allows for their differentiation and quantification. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA).
The resulting diastereomers possess distinct physical properties and, consequently, exhibit different chemical shifts and coupling constants in their NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original amine can be accurately determined.
Common CDAs for primary amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its variants. The formation of diastereomeric amides leads to noticeable differences in the chemical shifts of nearby protons (¹H NMR) or fluorine atoms (¹⁹F NMR). ¹⁹F NMR can be particularly advantageous as the fluorine signals often appear in a clear region of the spectrum with no overlapping peaks, simplifying analysis. Another effective method involves a three-component condensation reaction between the chiral amine, 2-formylphenylboronic acid, and an enantiopure binaphthol (like (S)-BINOL), forming diastereoisomeric iminoboronate esters whose ratios are easily determined by ¹H NMR.
Table 1: Representative ¹H NMR Data for Diastereomeric Derivatives of a Chiral Primary Amine
| Proton near Chiral Center | Chemical Shift (ppm) - Diastereomer 1 (R,S) | Chemical Shift (ppm) - Diastereomer 2 (S,S) | Δδ (ppm) |
| Methine Proton (-CH-) | 4.85 | 4.95 | 0.10 |
| Methyl Protons (-CH₃) | 1.22 | 1.28 | 0.06 |
| Imino Proton (-CH=N-) | 8.50 | 8.62 | 0.12 |
Note: Data is illustrative and chemical shifts will vary based on the specific amine and chiral derivatizing agent used.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used primarily for the identification of functional groups within a molecule. While not typically used for determining stereochemistry, they are crucial for confirming the structural integrity of [(2S)-3-amino-2-methylpropyl]diethylamine and identifying impurities.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations for the primary amine group, C-H stretching for the alkyl chains (methyl, propyl, and ethyl groups), N-H bending (scissoring) vibrations, and C-N stretching vibrations. Raman spectroscopy provides similar information, particularly for non-polar bonds, and can be a useful complementary technique.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Alkyl Groups (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 |
| C-N Bond | C-N Stretch | 1020 - 1250 |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical techniques are uniquely sensitive to the stereochemistry of molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD spectrum, is characteristic of a specific enantiomer.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) against wavelength. The sign of the CD signal (known as the Cotton effect) at a specific wavelength can often be directly correlated with the absolute configuration (R or S) of the chiral center. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for purity assessment. For amines that lack a strong chromophore, derivatization with a chromophoric probe can be used to generate a measurable CD signal.
Advanced Chromatographic Methods for Enantiomeric Separation and Analysis
Chromatography is the cornerstone of separation science and is widely used for the analysis and purification of enantiomers. The direct separation of enantiomers is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP).
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. For amines like this compound, derivatization is often necessary to increase volatility and thermal stability, and to improve interactions with the CSP. Common derivatizing agents include trifluoroacetic anhydride. The separation occurs as the enantiomers pass through a capillary column coated with a CSP, such as a cyclodextrin (B1172386) derivative or a chiral amino acid derivative.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of pharmaceutical compounds. A vast array of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type phases being particularly common. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.
The choice of mobile phase is critical for achieving optimal resolution. For basic amines, additives such as diethylamine (B46881) are often added to the mobile phase in normal-phase chromatography to reduce peak tailing and improve separation efficiency.
Table 3: Comparison of Typical Conditions for Chiral GC and HPLC
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Typical CSP | Cyclodextrin derivatives (e.g., Chirasil-Dex) | Polysaccharide derivatives (e.g., Chiralpak AD, Chiralcel OD) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Hexane/Alcohol mixtures, Acetonitrile/Methanol (B129727) |
| Analyte State | Volatile (often requires derivatization) | Soluble in mobile phase |
| Additives | N/A | Diethylamine (for bases), Trifluoroacetic acid (for acids) |
| Temperature | Programmed temperature ramp (e.g., 100-250°C) | Isocratic, often ambient (e.g., 25°C) |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability. SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary component of the mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, which allows for higher flow rates and faster column equilibration, leading to rapid analyses.
Similar to HPLC, SFC relies on CSPs to achieve enantiomeric resolution, with polysaccharide-based columns being the most widely used. Organic modifiers (co-solvents) such as methanol or ethanol (B145695) are added to the CO₂ to increase its solvating power and modulate analyte retention. Acidic or basic additives are also frequently used to improve the peak shape and resolution of polar and ionizable compounds. Due to its high efficiency, reduced reliance on toxic organic solvents, and complementary selectivity to HPLC, SFC is an increasingly valuable tool for both analytical and preparative-scale chiral separations.
Mass Spectrometry (MS) in Mechanistic Investigations and Product Identification
Mass spectrometry is a powerful analytical tool for the identification of reaction products and the elucidation of fragmentation pathways, which can provide valuable insights into the structure of chiral diethylamine derivatives. When coupled with chromatographic techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture, which is crucial for purity assessment.
In the mass spectrum of this compound, the molecular ion peak (M+) would be expected. However, for aliphatic amines, this peak can sometimes be weak or even absent. The fragmentation of such molecules is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized carbocation.
For this compound, two primary sites for α-cleavage exist. Cleavage between C1 and C2 would result in the loss of a propylamino radical, while cleavage between C2 and the methyl group, or between C2 and C3, would lead to other characteristic fragments. The most likely fragmentation pathway involves the loss of the largest alkyl group from the diethylamino moiety, resulting in a prominent fragment ion. Another significant fragmentation pathway for diamines involves cleavage between the carbon atoms of the propane (B168953) backbone.
A plausible fragmentation pattern for this compound under electron ionization (EI) is detailed below:
Molecular Ion (M+): The initial species formed upon ionization.
α-Cleavage at the Diethylamino Group: Loss of an ethyl radical to form a stable iminium ion.
α-Cleavage at the Primary Amino Group: Loss of a hydrogen radical or cleavage of the C2-C3 bond.
Cleavage of the Propane Backbone: Fragmentation of the bond between C1 and C2, or C2 and C3.
The relative abundance of these fragment ions provides a unique fingerprint for the molecule, aiding in its identification and differentiation from structural isomers. The table below illustrates a hypothetical mass spectrometry fragmentation pattern for this compound.
| m/z Value (Hypothetical) | Proposed Fragment Ion | Fragmentation Pathway |
| 158 | [C9H22N2]+• | Molecular Ion |
| 143 | [C8H19N2]+ | Loss of •CH3 |
| 129 | [C7H17N2]+ | Loss of •C2H5 (α-cleavage) |
| 86 | [C5H12N]+ | Cleavage of C2-C3 bond |
| 72 | [C4H10N]+ | Cleavage of C1-C2 bond |
This table is for illustrative purposes and represents a plausible fragmentation pattern.
Crystallographic Studies for Absolute Configuration Determination
While mass spectrometry provides valuable information about the connectivity of atoms in a molecule, it does not directly reveal their spatial arrangement. For chiral molecules, determining the absolute configuration of stereocenters is crucial. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.govnih.gov
To perform a crystallographic study on a chiral amine like this compound, which is often a liquid or low-melting solid at room temperature, it is typically necessary to prepare a crystalline derivative. This is commonly achieved by forming a salt with a suitable chiral or achiral acid, such as tartaric acid or a halogenated benzoic acid. The resulting salt is more likely to form high-quality single crystals suitable for X-ray diffraction analysis.
The process involves dissolving the amine and the co-former in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling. Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed.
The analysis of the diffraction data allows for the determination of the electron density distribution within the crystal, from which the positions of all atoms in the molecule can be determined. To establish the absolute configuration of a chiral molecule, anomalous dispersion is utilized. researchgate.net This effect, which is more pronounced with heavier atoms, causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By carefully measuring and analyzing these differences, the absolute configuration of the chiral centers can be determined with a high degree of confidence. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. mdpi.com
Below is a hypothetical data table representing plausible crystallographic data for a salt of this compound with a chiral acid.
| Parameter | Hypothetical Value |
| Chemical Formula | C9H23N2O6 • C4H5O6 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 15.6 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1616.5 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
This table contains hypothetical data for illustrative purposes.
Future Directions and Emerging Research Avenues for 2s 3 Amino 2 Methylpropyl Diethylamine
Innovations in Green Chemistry Approaches for Synthesis
The future synthesis of [(2S)-3-amino-2-methylpropyl]diethylamine will likely be dominated by green chemistry principles, aiming to reduce environmental impact and improve efficiency. Current research on analogous chiral amines highlights a shift away from stoichiometric reagents and harsh reaction conditions towards more sustainable catalytic methods.
Key areas for innovation include:
Biocatalysis: The use of enzymes, such as transaminases, offers a highly enantioselective and environmentally benign route to chiral amines. Future research could focus on identifying or engineering a transaminase capable of converting a suitable keto-precursor directly into the target diamine in a single, efficient step under mild, aqueous conditions.
Catalytic Asymmetric Synthesis: Development of novel catalytic systems that can generate the desired stereocenter with high fidelity is a critical research direction. This includes leveraging earth-abundant metal catalysts or organocatalysts to perform asymmetric reductions or aminations. For instance, asymmetric reductive amination of a suitable β-amino ketone could provide a direct and atom-economical route.
Renewable Feedstocks: A long-term goal will be to develop synthetic pathways that begin from renewable resources. This could involve the chemo-enzymatic conversion of bio-derived platform molecules into the carbon skeleton of the diamine, significantly improving the sustainability of its production.
| Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media | Enzyme discovery and engineering, process optimization |
| Catalytic Asymmetric Synthesis | High efficiency, atom economy, catalyst tunability | Development of novel organo- and metal catalysts |
| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels | Chemo-enzymatic pathways from bio-derived molecules |
Expanding the Scope of Catalytic Applications
Chiral diamines are well-established as powerful ligands and organocatalysts in asymmetric synthesis. The unique 1,3-diamine structure of this compound, with its distinct primary and tertiary amine functionalities, makes it a promising candidate for a variety of catalytic applications.
Future research is expected to explore its utility in:
Asymmetric Organocatalysis: The primary amine can participate in enamine or iminium ion catalysis, while the tertiary amine can act as a Brønsted base or part of a cooperative catalytic system. This dual functionality could be exploited in reactions such as asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions. nih.govacs.orgresearchgate.net
Ligand for Transition Metal Catalysis: As a bidentate ligand, this diamine could coordinate with various transition metals to form chiral catalysts for reactions like asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming cross-coupling reactions. The stereochemistry of the ligand would be crucial in inducing enantioselectivity in the products.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts are valuable for performing asymmetric reactions in biphasic systems. The diethylamino group could be quaternized to generate a chiral quaternary ammonium (B1175870) salt, which could be investigated as a phase-transfer catalyst for asymmetric alkylations and other transformations.
Exploration in Advanced Materials Science
The precise three-dimensional structure of this compound makes it an attractive building block for the construction of functional materials with tailored properties.
Emerging research avenues in this area include:
Specialized Polymers: Incorporating this chiral diamine as a monomer into polymers such as polyamides or polyurethanes would introduce chirality into the polymer backbone. cmu.edu This could lead to materials with unique optical properties, chiroptical sensors, or materials capable of chiral recognition and separation. The specific stereochemistry could influence the polymer's secondary structure, leading to helical or other ordered conformations. cmu.edu
Supramolecular Assemblies: The primary and tertiary amine groups can participate in hydrogen bonding and other non-covalent interactions, making the molecule an excellent candidate for programming self-assembly into ordered supramolecular structures. nih.govmdpi.com By co-assembling with other molecules, it could form chiral gels, liquid crystals, or discrete nanoscale objects. chemrxiv.orgnih.gov These materials could find applications in chiral sensing, asymmetric catalysis, and controlled release systems. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, reproducibility, and safety. The synthesis and application of this compound are well-suited for this transition.
Future directions in this domain involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this diamine would enable on-demand production and facilitate process optimization. thieme.denih.govwhiterose.ac.uk Flow chemistry offers precise control over reaction parameters, leading to higher yields and purities. thieme.de Immobilizing a catalyst in a packed-bed reactor is a particularly attractive strategy for the continuous production of chiral amines. nih.gov
Automated Catalyst Screening: Automated platforms can be used to rapidly screen the performance of this compound and its derivatives as catalysts or ligands in a wide array of reactions. This high-throughput approach would accelerate the discovery of new applications and optimize reaction conditions.
| Technology | Application for this compound | Potential Impact |
| Flow Chemistry | Continuous synthesis of the diamine | Improved efficiency, safety, and scalability |
| Automated Platforms | High-throughput screening of catalytic activity | Accelerated discovery of new applications |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Chemical Sciences
The future impact of this compound will be maximized through interdisciplinary collaborations.
Promising areas for such research include:
Medicinal Chemistry: While outside the direct scope of synthetic applications, the chiral scaffold could serve as a starting point for the design of novel bioactive molecules.
Computational Chemistry: Theoretical studies can provide valuable insights into the conformational preferences of the diamine and its complexes, aiding in the rational design of catalysts and materials. DFT calculations, for instance, can help predict the transition states in catalyzed reactions, explaining the origin of enantioselectivity.
Surface Science: Immobilizing the chiral diamine on surfaces could lead to the development of chiral stationary phases for chromatography or heterogeneous catalysts with enhanced stability and recyclability.
By pursuing these research avenues, the scientific community can fully harness the potential of this compound, paving the way for innovations in catalysis, materials science, and sustainable chemical synthesis.
Q & A
Q. What are the standard synthetic routes for [(2S)-3-amino-2-methylpropyl]diethylamine, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves reductive amination of a ketone precursor with diethylamine using catalysts like sodium cyanoborohydride or hydrogen with metal catalysts (e.g., palladium). Reaction parameters such as pH (7-8 for NaBH3CN), temperature (25–50°C), and solvent polarity critically impact yield and stereoselectivity. Post-synthesis purification via fractional distillation or chiral chromatography ensures enantiomeric purity (>95%) .
Q. How is the stereochemical integrity of the (2S)-configuration preserved during synthesis?
Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) are employed to favor the (2S)-configuration. Monitoring via polarimetry or chiral HPLC confirms retention of stereochemistry. Impurities from racemization are minimized by avoiding acidic/basic conditions during workup .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., NH2 at δ 1.5–2.5 ppm, ethyl CH3 at δ 0.9–1.2 ppm).
- Mass Spectrometry : HRMS confirms molecular weight (C7H18N2, MW 130.23 g/mol).
- IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Chiral HPLC : Quantifies enantiomeric excess using cellulose-based columns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (gloves, goggles) to avoid skin/eye contact (P261/P262 precautions).
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers under nitrogen, away from oxidizers (flammability risk). Toxicity data are limited; treat as a potential irritant .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical purity?
Continuous flow reactors improve mixing and heat transfer, reducing side reactions. Catalyst recycling (e.g., immobilized Pd nanoparticles) lowers costs. Process analytical technology (PAT) monitors real-time parameters (pH, temp) to adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests). Purity must exceed 98% (HPLC), and stereochemistry must be reconfirmed post-synthesis .
Q. How does the compound’s reactivity differ in polar aprotic vs. protic solvents during nucleophilic substitutions?
In polar aprotic solvents (DMF, DMSO), the amine’s nucleophilicity increases due to deprotonation, favoring SN2 mechanisms. Protic solvents (ethanol) stabilize intermediates via H-bonding, promoting SN1 pathways. Solvent choice impacts regioselectivity in multi-step syntheses .
Q. What comparative studies highlight its unique properties vs. structurally similar amines?
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Diethylamine | Simple tertiary amine | Higher volatility, lower solubility |
| (2S)-1-Aminopropan-2-ylamine | Primary amine with chiral center | Enhanced H-bonding capacity |
| The diethyl groups in this compound increase lipophilicity, improving membrane permeability in biological assays . |
Q. What role does this compound play in drug discovery, particularly in modulating enzyme targets?
Its amino and ethyl groups enable hydrogen bonding and hydrophobic interactions with enzyme active sites. For example, it acts as a flexible linker in kinase inhibitors, optimizing binding entropy. Computational docking (AutoDock Vina) guides rational modifications for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
